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molecular formula C12H11N5 B8519968 4-Benzylaminoimidazo[1,5-d]-as-triazine

4-Benzylaminoimidazo[1,5-d]-as-triazine

Cat. No. B8519968
M. Wt: 225.25 g/mol
InChI Key: MYDKSEVMQFDJEU-UHFFFAOYSA-N
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Patent
US04107308

Procedure details

A solution of 16.6 g of 4-(methylthio)imidazo[1,5-d]-as-triazine, 51.3 ml (50.3 g) of benzylamine and 580 ml of toluene is refluxed for 10 days. After cooling, a precipitate is collected and recrystallized from methanol to yield the desired product, m.p. 275°-278° C.
Name
4-(methylthio)imidazo[1,5-d]-as-triazine
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
51.3 mL
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:8]2[CH:9]=[N:10][CH:11]=[C:7]2[CH:6]=[N:5][N:4]=1.[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[CH2:12]([NH:19][C:3]1[N:8]2[CH:9]=[N:10][CH:11]=[C:7]2[CH:6]=[N:5][N:4]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
4-(methylthio)imidazo[1,5-d]-as-triazine
Quantity
16.6 g
Type
reactant
Smiles
CSC1=NN=CC=2N1C=NC2
Name
Quantity
51.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
580 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
a precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NN=CC=2N1C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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